Coelenterazine e
Overview
Description
Coelenterazine e, also known as e-Coelenterazine or Coelenterazine-E (e-CTZ), is a synthetic analogue of native Coelenterazine . It has an additional ethyl group, forming an additional ring system . It is known that Renilla muelleri Luciferase shows an increase of 750% in initial intensity and 137% in total light using e-Coelenterazine compared to native Coelenterazine .
Molecular Structure Analysis
The molecular structure of Coelenterazine e involves local excitations involving the pyrazine ring . Theoretical calculations indicate that the observed excited state transitions result from these local excitations .
Chemical Reactions Analysis
Coelenterazine e, like its native form, is capable of both chemiluminescence (when triggered by reactive oxygen species or in aprotic solvents) and bioluminescence (when in the presence of photoproteins or luciferase enzymes) .
Physical And Chemical Properties Analysis
Coelenterazine e shows similar emission spectra in aqueous solution, but with different fluorescence quantum yields . A blue shift in emission in other solvents is also verified . The fluorescence quantum yield of the brominated analog is particularly sensitive to changes in solvent, which indicates that this compound has potential use as a microenvironment fluorescence probe .
Scientific Research Applications
Biosynthesis and Marine Organisms
- Biosynthesis in Marine Organisms : Coelenterazine is biosynthesized from free L-amino acids in marine organisms like the deep-sea copepod Metridia pacifica. This process involves l-tyrosine and l-phenylalanine (Oba et al., 2009).
Bioluminescence Applications
- Bioluminescence in Marine Species : Coelenterazine is widely distributed among marine organisms and plays a crucial role in various bioluminescence reactions. Its role in bioluminescence is significant across multiple phyla (Campbell & Herring, 1990).
Medical and Biological Research
- Antioxidative Properties : Coelenterazine and its derivatives exhibit notable antioxidative properties, offering therapeutic potential. They are effective against oxidative stress in various cellular models, including keratinocyte, hepatocyte, and neuronal cells (Dubuisson et al., 2005).
- Cancer Research : Coelenterazine has been used for imaging superoxide anion in cancer cells and in vivo tumor detection in mice, indicating its potential in cancer research (Bronsart et al., 2016).
Chemical and Physical Properties
- Chemiluminescence in Aqueous Solutions : Research on Coelenterazine’s chemiluminescence in aqueous solution has been conducted to understand its light-emission properties and potential applications in various fields (Lourenço et al., 2018).
Synthesis and Stability
- **Synthesis for In VivoApplications**: Large-scale synthesis methods for coelenterazine have been developed, facilitating its use in bioluminescence imaging and potentially in photodynamic therapy for deep-seated tumors. This synthesis involves cost-effective materials and catalysts (Shrestha et al., 2014).
Luminescence and Imaging
- Calcium Dynamics in Plants : Semi-synthetic recombinant aequorins, reconstituted with coelenterazine analogues like e-coelenterazine, have been used to image changes in calcium dynamics in living plants. This application highlights the versatility of coelenterazine analogues in different biological contexts (Knight et al., 1993).
Coelenterazine in Luminescence Reactions
- Efficiency in Luminescence Reactions : The efficiency of coelenterazine in luminescence reactions and its stability when bound to specific proteins have been studied, providing insights into its potential applications in imaging and assays (Stepanyuk et al., 2010).
Safety And Hazards
Future Directions
The development of coelenterazine-type bioluminescence-induced photosensory domain-based probes has been applied in the imaging, sensing, and control of cellular activities, signaling pathways, and synthetic genetic circuits in vitro and in vivo . This strategy can not only shed light on the mechanisms of diseases but also promote interrelated therapy development .
properties
IUPAC Name |
16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3/c32-20-9-6-18(7-10-20)15-24-28(34)31-25-13-8-19-16-21(33)11-12-22(19)26(25)29-23(27(31)30-24)14-17-4-2-1-3-5-17/h1-7,9-12,16,32-34H,8,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCAVVZKPQNLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C1C=C(C=C3)O)N=C(C4=NC(=C(N24)O)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564439 | |
Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coelenterazine e | |
CAS RN |
114496-02-5 | |
Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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